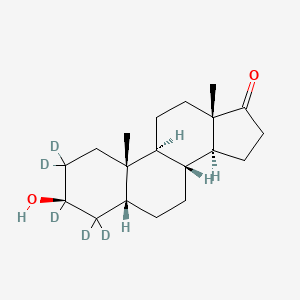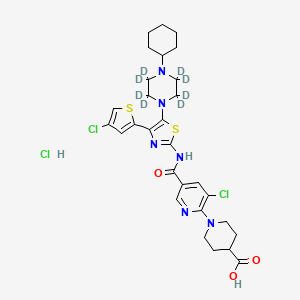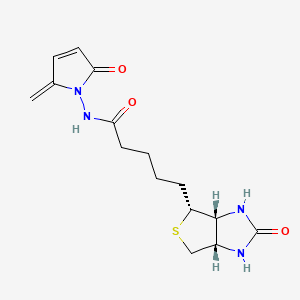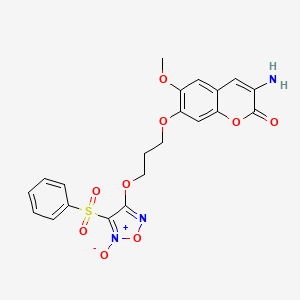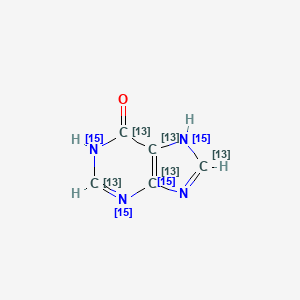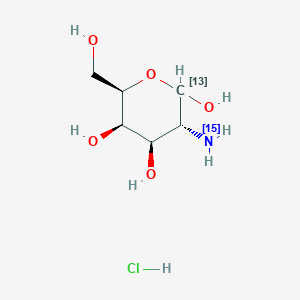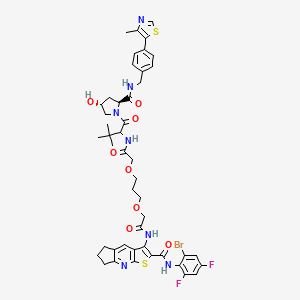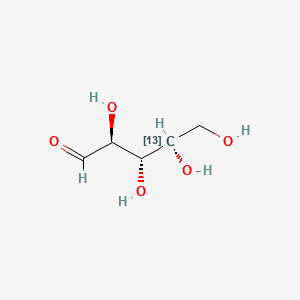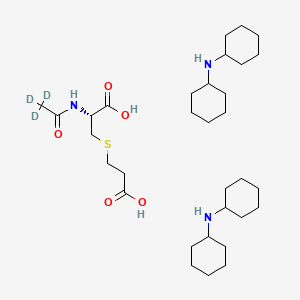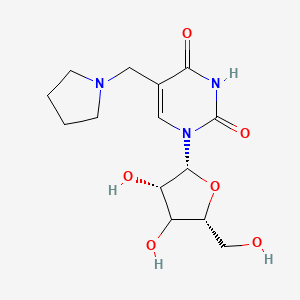
5-Pyrrolidinomethyluridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Pyrrolidinomethyluridine is a purine nucleoside analogue known for its broad antitumor activity. This compound targets indolent lymphoid malignancies and exhibits anticancer mechanisms by inhibiting DNA synthesis and inducing apoptosis .
準備方法
The preparation of 5-Pyrrolidinomethyluridine involves several synthetic routes. One common method includes the reaction of uridine with pyrrolidine under specific conditions to form the desired compound. Industrial production methods often involve optimizing these reactions to achieve high purity and yield .
化学反応の分析
5-Pyrrolidinomethyluridine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride.
科学的研究の応用
5-Pyrrolidinomethyluridine has numerous scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in inhibiting DNA synthesis and inducing apoptosis.
Industry: The compound is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 5-Pyrrolidinomethyluridine involves its incorporation into DNA, where it inhibits DNA synthesis and induces apoptosis. This process targets cancer cells, leading to their death. The molecular targets and pathways involved include the inhibition of DNA polymerase and the activation of apoptotic pathways .
類似化合物との比較
5-Pyrrolidinomethyluridine is unique compared to other purine nucleoside analogues due to its specific structure and mechanism of action. Similar compounds include:
Azacitidine: Another nucleoside analogue with antineoplastic activity, used in the treatment of myelodysplastic syndromes.
Fludarabine: A purine analogue used in the treatment of chronic lymphocytic leukemia. These compounds share similar mechanisms but differ in their specific applications and efficacy.
特性
分子式 |
C14H21N3O6 |
|---|---|
分子量 |
327.33 g/mol |
IUPAC名 |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(pyrrolidin-1-ylmethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H21N3O6/c18-7-9-10(19)11(20)13(23-9)17-6-8(12(21)15-14(17)22)5-16-3-1-2-4-16/h6,9-11,13,18-20H,1-5,7H2,(H,15,21,22)/t9-,10?,11+,13-/m1/s1 |
InChIキー |
KVVBRYQVEYLNDV-JERFEKOUSA-N |
異性体SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)[C@H]3[C@H](C([C@H](O3)CO)O)O |
正規SMILES |
C1CCN(C1)CC2=CN(C(=O)NC2=O)C3C(C(C(O3)CO)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


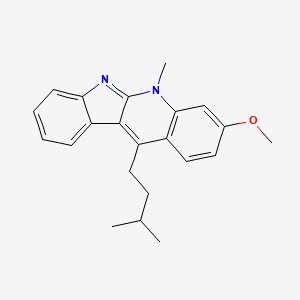

![acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]phenoxy]ethoxy]-4-[(3',6'-diacetyloxy-2',7'-difluoro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]anilino]acetate](/img/structure/B12406892.png)
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12406905.png)
